Scirpusin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Scirpusin C is a natural product found in Syagrus romanzoffiana with data available.

科学研究应用

Pharmacological Properties

1. Antioxidant Activity

Scirpusin C exhibits significant antioxidant properties, which are crucial for combating oxidative stress—a factor implicated in various chronic diseases. Research indicates that stilbenoids like this compound can scavenge free radicals and enhance the body’s antioxidant defenses, thereby protecting cells from damage .

2. Neuroprotective Effects

Studies have demonstrated that this compound may play a role in neuroprotection. It has been shown to inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer’s disease. The compound also exhibits protective effects against amyloid-beta-induced neurotoxicity in neuronal cell models .

3. Cardiovascular Benefits

Research indicates that this compound can enhance coronary flow through mechanisms involving nitric oxide production and vasodilating prostanoids. This suggests potential applications in treating cardiovascular diseases by improving blood flow and reducing vascular resistance .

4. Anti-Obesity Potential

this compound has been included in studies evaluating the efficacy of extracts from Cyperus rotundus for weight management. These studies suggest that the compound may help reduce body weight and lipid levels by inhibiting adipocyte differentiation and promoting lipid metabolism .

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on cognitive function using a scopolamine-induced memory impairment model in mice. Results indicated that pretreatment with this compound significantly improved learning behaviors compared to controls, highlighting its potential as a neuroprotective agent .

Case Study 2: Cardiovascular Effects

In isolated rat hearts, this compound was administered to assess its impact on coronary flow. The results showed a concentration-dependent increase in coronary flow, demonstrating its potential use in managing cardiovascular conditions .

Case Study 3: Weight Management

A clinical trial assessed the efficacy of Cyperus rotundus extract containing this compound on obese individuals over 90 days. Participants experienced significant reductions in body weight and waist circumference, suggesting that this compound may aid in obesity management .

化学反应分析

Contextual Background on Scirpusin Derivatives

Scirpusin A and B are naturally occurring stilbenoid dimers derived from piceatannol, primarily isolated from Passiflora edulis (passion fruit) and Cyperus rotundus (nutgrass) . Their chemical reactivity is defined by:

-

Oxidative coupling : Formation via enzymatic dimerization of piceatannol .

-

Hydroxyl group reactivity : Participation in hydrogen bonding and redox reactions, contributing to antioxidant properties .

-

π-π interactions : Stabilization of complexes with biomolecules (e.g., Aβ peptides) via aromatic stacking .

Hypothetical Reactivity of Scirpusin C

If this compound shares structural similarities with Scirpusin A/B, its reactivity could be inferred as follows:

Comparative Analysis of Scirpusin A/B Reactivity

While this compound remains uncharacterized, the reactivity of Scirpusin A/B provides insights:

-

Scirpusin B forms stable complexes with Aβ peptides via hydrogen bonding and hydrophobic interactions (binding energy: −35.6 kcal/mol) .

-

Scirpusin A exhibits singlet oxygen quenching (rate constant: ka=4.68×109L mol−1s−1) .

-

Both compounds undergo pH-dependent degradation in aqueous solutions, with stability optimized at pH 6–7 .

Research Gaps and Recommendations

The absence of data on this compound highlights critical gaps:

-

Synthetic pathways : Targeted synthesis of this compound analogs for structure-activity studies.

-

Chromatographic profiling : Development of HPLC/LC-MS protocols to isolate and identify this compound from natural sources .

-

Biological assays : Evaluation of anti-inflammatory, antioxidant, or neuroprotective properties relative to Scirpusin A/B .

属性

分子式 |

C28H22O10 |

|---|---|

分子量 |

518.5 g/mol |

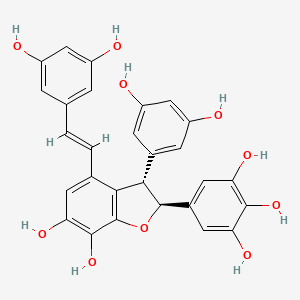

IUPAC 名称 |

5-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-6,7-dihydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2,3-triol |

InChI |

InChI=1S/C28H22O10/c29-16-3-12(4-17(30)10-16)1-2-13-7-22(35)26(37)28-23(13)24(14-5-18(31)11-19(32)6-14)27(38-28)15-8-20(33)25(36)21(34)9-15/h1-11,24,27,29-37H/b2-1+/t24-,27+/m0/s1 |

InChI 键 |

MXKNWJGLXBWKHE-MEYGYVAISA-N |

手性 SMILES |

C1=C(C=C(C=C1O)O)/C=C/C2=CC(=C(C3=C2[C@@H]([C@H](O3)C4=CC(=C(C(=C4)O)O)O)C5=CC(=CC(=C5)O)O)O)O |

规范 SMILES |

C1=C(C=C(C=C1O)O)C=CC2=CC(=C(C3=C2C(C(O3)C4=CC(=C(C(=C4)O)O)O)C5=CC(=CC(=C5)O)O)O)O |

同义词 |

scirpusin C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。